molecular formula C16H15NO B2911854 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 639857-66-2

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2911854
CAS No.: 639857-66-2
M. Wt: 237.302
InChI Key: BCZISILGWCAILS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound based on the isoindole-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This core pharmacophore is known to be incorporated into molecules with a wide range of biological activities, making it a valuable building block for researchers. Compounds featuring the isoindole-1,3-dione structure have been investigated as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the search for therapeutic agents for neurodegenerative conditions such as Alzheimer's disease . Furthermore, derivatives of this heterocyclic system have demonstrated notable anti-inflammatory properties, with studies showing their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes and modulate the production of various pro-inflammatory factors . The isoindole-1,3-dione moiety is also explored in oncology research, where it has been hybridized with other pharmacophoric units like thiazole to create novel molecules that exhibit potent antiproliferative activity against various human cancer cell lines and show potential as topoisomerase II inhibitors . The presence of the 4-ethylphenyl substituent in this specific compound may influence its lipophilicity, electronic characteristics, and overall interaction with biological targets. Researchers value this compound for developing new multifunctional ligands and probing complex biochemical pathways. This product is intended for research applications in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-ethylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZISILGWCAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoindoline derivatives, including 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one, involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .

Industrial Production Methods

In industrial settings, the synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be scaled up using ultrasonic-assisted synthesis. This method involves the use of ultrasonic irradiation to enhance reaction rates and yields. The process is efficient and can be performed on a multigram scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Substituent-Driven Functional Diversity

The pharmacological profile of isoindolinone derivatives is highly dependent on substituent type, position, and electronic properties. Key comparisons include:

Compound Name Substituents Biological Activity Applications References
2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one 4-ethylphenyl Not explicitly reported; inferred potential for CNS or oncology based on analogues Under investigation N/A
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) Piperazine-ethyl with 2-methoxyphenyl High affinity for 5-HT1A receptors (Ki < 10 nM) CNS disorders (e.g., anxiety, depression)
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one 6,7-dihydroxy HIV-1 integrase inhibition (IC50 = 0.5–2 µM in Mg<sup>2+</sup> assays) Antiviral therapy
3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one 4-chlorophenyl and 3-hydroxy Unknown; chlorophenyl may enhance target binding via hydrophobic interactions Hypothesized for inflammatory targets
Roluperidone Fluorophenyl with piperidinylmethyl σ2 receptor antagonism Psychosis and agitation
4-Amino-2,3-dihydro-1H-isoindol-1-one 4-amino Increased water solubility; potential kinase inhibition Drug discovery (scaffold optimization)

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., ethyl, methoxy): Enhance lipophilicity and CNS penetration. The ethyl group in the target compound balances hydrophobicity for membrane permeability without excessive metabolic liability .
  • Electron-Withdrawing Groups (e.g., chloro, fluoro): Improve binding to polar targets. For example, the 4-fluorophenyl group in roluperidone enhances σ2 receptor affinity .
  • Hydroxy and Amino Groups: Increase solubility and metal-chelating capacity. The 6,7-dihydroxy derivative acts as a Mg<sup>2+</sup> chelator, critical for HIV integrase inhibition .

Positional Isomerism

  • For instance, 3-hydroxy-2-phenyl derivatives may interact with oxidative enzymes or receptors.
  • 6,7-Dihydroxy Substitution (): Conformationally constrains the scaffold to mimic catechol structures, enabling metal cofactor binding in viral enzymes.

CNS-Targeted Analogues

  • Compound 9 () demonstrates nanomolar affinity for 5-HT1A receptors, suggesting utility in mood disorders. Its piperazine-ethyl side chain mimics endogenous serotoninergic ligands .
  • Roluperidone () leverages fluorophenyl and isoindolinone moieties for σ2 receptor antagonism, reducing psychotic symptoms without dopamine blockade .

Antiviral and Anticancer Potential

  • The dihydroxy isoindolinone in inhibits HIV-1 integrase strand transfer (ST) with >10-fold selectivity over 3’-processing (3’-P), a key mechanism for avoiding host toxicity .
  • Chiral-separated derivatives () target KRAS mutations in oncology, where isoindolinone rigidity accommodates undruggable protein pockets .

Structural Modifications for Optimization

  • Amino Substitution (): The 4-amino derivative improves solubility, enabling formulation in aqueous media for in vivo studies.
  • Imine vs.

Biological Activity

The compound 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one , a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be represented as follows:

C16H17NO\text{C}_{16}\text{H}_{17}\text{N}\text{O}

This structure features an isoindole core with an ethylphenyl substituent, which may influence its biological activity through interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)Reference
2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-oneE. coli15
2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-oneS. aureus18

These findings suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory effects of isoindole derivatives have been extensively studied. The compound has been shown to inhibit key pro-inflammatory markers such as cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (%)Reference
2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one70% (COX-2)
2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one65% (COX-1)

This selective inhibition of COX enzymes suggests that the compound may be effective in treating inflammatory conditions.

3. Anticancer Activity

Studies have demonstrated the anticancer potential of isoindole derivatives against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells:

Cell LineIC50 (µM)Mechanism of ActionReference
HCT11612.5Induction of apoptosis
Caco-215.0Cell cycle arrest

The ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various isoindole derivatives, 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one exhibited superior activity against Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin. The study concluded that modifications to the isoindole core significantly enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanism
A recent study utilized molecular docking to explore the binding affinity of the compound to COX enzymes. The results indicated a higher binding energy compared to traditional anti-inflammatory drugs, suggesting a novel mechanism of action that warrants further investigation .

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